Boc-tryptophanol
Overview
Description
Synthesis Analysis
Boc-tryptophanol can be synthesized through the ring opening polymerization of Nα-Boc-L-tryptophan Nα-carboxy anhydride . This method has been used for the synthesis of amphiphilic BAB triblock copolymers for potential drug delivery applications .Molecular Structure Analysis
The molecular formula of Boc-tryptophanol is C16H22N2O3 . It is a complex molecule with a structure that includes a carbamate group (Boc) and an indole ring, which is a characteristic feature of tryptophan .Scientific Research Applications
Synthesis of Bioactive Molecules
Boc-tryptophanol: is a valuable building block in the synthesis of bioactive molecules. Its structure, containing an indole ring and a protected amino group, makes it a precursor in the synthesis of various alkaloids and pharmaceuticals. For example, it can be used to create tryptophan derivatives that are crucial in the development of new therapeutic agents .
Drug Delivery Systems
The compound’s amphiphilic nature has been exploited in the creation of BAB triblock copolymers . These polymers can self-assemble into micelles, which are potential carriers for drug delivery applications. The hydrophobic core can encapsulate hydrophobic drugs, while the hydrophilic shell ensures solubility in bodily fluids .
Anticancer Research
Boc-tryptophanol: derivatives have shown promise in anticancer research. Specifically, tryptophanol-derived oxazoloisoindolinones have been identified as novel reactivators of wild-type and mutant p53 proteins. The p53 protein plays a crucial role in controlling cell growth and apoptosis, and its activation is a valuable strategy in cancer therapy .
Safety and Hazards
Mechanism of Action
Target of Action
Boc-tryptophanol, also known as N-Boc-L-tryptophanol , is primarily used as a protective group for amines in organic synthesis . Its primary targets are amines, particularly those present in amino acids and peptides . Amines play a crucial role in various biological processes, including protein synthesis and neurotransmission .
Mode of Action
Boc-tryptophanol interacts with its targets (amines) through a process known as Boc protection . In this process, the amine attacks the carbonyl carbon of the Boc anhydride (Boc2O), forming a new tetrahedral intermediate . This reaction results in the formation of Boc-protected amines and amino acids .
Biochemical Pathways
The primary biochemical pathway involved in the action of Boc-tryptophanol is the Boc protection of amines . This process is part of the broader tryptophan (Trp) metabolism, which involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
As a protective group in organic synthesis, boc-tryptophanol is typically used in controlled laboratory or industrial settings, where its bioavailability is managed through precise chemical reactions
properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9,12,17,19H,8,10H2,1-3H3,(H,18,20)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFQUFUAEKORKL-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427137 | |
Record name | tert-Butyl [(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-tryptophanol | |
CAS RN |
82689-19-8 | |
Record name | tert-Butyl [(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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